
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, which are core structural components in various biologically active compounds .
Synthesis Analysis
The synthesis of DHQ derivatives has been developed over the past decades . A series of 2,3-dihydroquinazolin-4(1H)-ones have been synthesized with good to excellent yields by one-pot reaction using isatoic anhydride, aldehydes, and ammonium acetate or amines in acetonitrile . The catalyst used in this process could be reused without evident loss of activity .Molecular Structure Analysis
The molecular formula of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is C11H8N2OS . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DHQ derivatives include condensation of an aldehyde or ketone with 2-aminobenzamide . Other methods include desulfurization of 2-thioxo-4(3H)-quinazolinones , reactions of benzil and benzoin with anthranilamide and o-aminoacetophenone , amines with isatoic anhydride, and then annulated with ketones , condensation reaction of aldehydes, amines and isatoic anhydride .Applications De Recherche Scientifique
Catalysis
The compound may serve as a catalyst in chemical reactions. For example, similar compounds have been used to study the reusability of catalysts in various reactions, which implies that “3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one” could potentially be applied in catalytic processes to enhance reaction efficiency .
Pharmaceutical Applications
Compounds with similar structures have shown a range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties . Therefore, “3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one” might be researched for its potential use in developing new pharmaceuticals.
Enzyme Inhibition
This compound could be investigated for its ability to inhibit specific enzymes. Similar compounds have been modified to inhibit enzymes like P450 aromatase, which is involved in steroid biosynthesis . Research into enzyme inhibition can lead to the development of new drugs and treatments.
Agricultural Chemistry
Given that related compounds have found use as agrochemicals , “3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one” might be explored for its utility in agriculture, possibly as a pesticide or plant growth regulator.
Material Science
The structural features of such compounds suggest potential applications in material science, such as the development of photostabilizers, dyes, or anticorrosives .
Cancer Research
There is a possibility that this compound could be used in cancer research. Oxidative stress and dysregulated apoptosis are key factors in cancer progression, and compounds with thioxo groups have been evaluated for their role in these processes .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 2,3-dihydroquinazolin-4-one (dhq), have been studied for their potential in targeting various signaling pathways for the treatment of cancers .
Mode of Action
It’s known that the catalyst facilitates the nucleophilic attack of nh4oac on the carbonyl carbon of the isatoic anhydride . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that inhibition of ldha activity impedes tumor progression, induces significant oxidative stress and necrosis, induces g2/m cell cycle arrest, increases sensitivity to ionizing radiation and 5-fluorouracil (5-fu), and attenuates cell invasion and migration . This suggests that the compound might affect similar pathways.
Result of Action
It’s known that similar compounds can cause rupture of the phospholipid bilayer of the cytoplasmic cellular membrane, with the loss of cellular homeostasis . This suggests that the compound might have similar effects.
Propriétés
IUPAC Name |
3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAWZREBIPYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
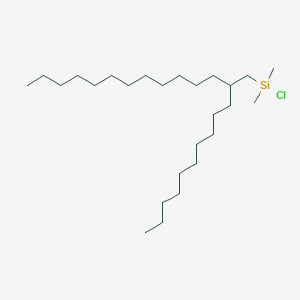
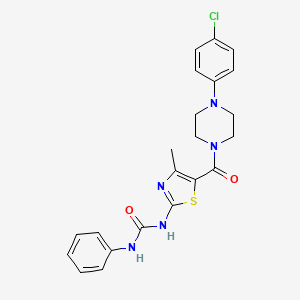
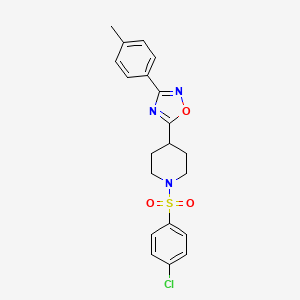

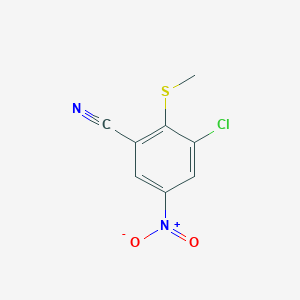
![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)

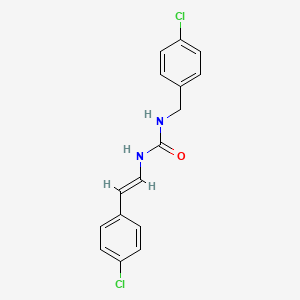

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)